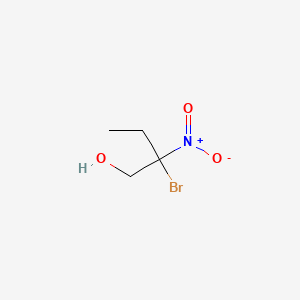
2-Bromo-2-nitrobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-nitrobutan-1-ol is an organic compound with the molecular formula C4H8BrNO3. It is a brominated nitro alcohol, which is often used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its antimicrobial activity and is commonly used as a preservative in various products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-nitrobutan-1-ol typically involves the bromination of 2-nitrobutan-1-ol. One common method is the reaction of 2-nitrobutan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-2-aminobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitrobutan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Bromo-2-nitrobutan-1-one
Reduction: 2-Bromo-2-aminobutan-1-ol
Substitution: 2-Nitrobutan-1-ol
Aplicaciones Científicas De Investigación
2-Bromo-2-nitrobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated and nitro compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a preservative in formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics, personal care products, and household cleaners.
Mecanismo De Acción
The antimicrobial activity of 2-Bromo-2-nitrobutan-1-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The bromine and nitro groups play a crucial role in this mechanism, as they interact with microbial proteins and enzymes, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
2-Bromo-2-nitrobutan-1-ol can be compared with other brominated nitro alcohols, such as 2-Bromo-2-nitropropan-1,3-diol (Bronopol). While both compounds exhibit antimicrobial properties, this compound is unique in its specific structure and reactivity. Bronopol, for example, is more commonly used as a preservative in cosmetics and pharmaceuticals due to its higher solubility in water.
List of Similar Compounds
- 2-Bromo-2-nitropropan-1,3-diol (Bronopol)
- 2-Bromo-2-nitroethanol
- 2-Bromo-2-nitrobutan-1-one
Propiedades
Número CAS |
22632-02-6 |
|---|---|
Fórmula molecular |
C4H8BrNO3 |
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
2-bromo-2-nitrobutan-1-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
Clave InChI |
ZJONNBCVUGFDFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


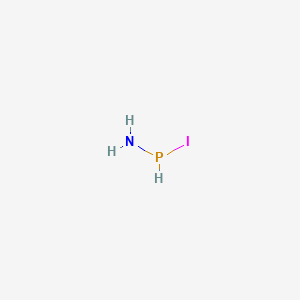
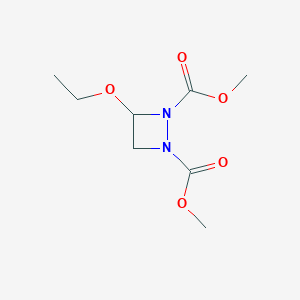
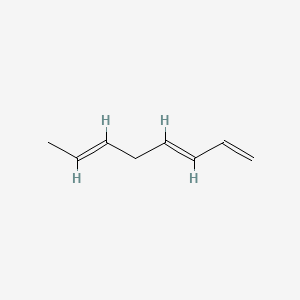
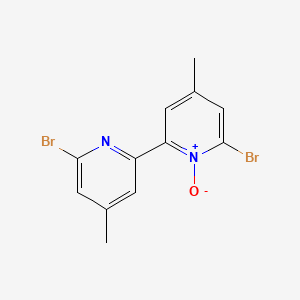
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
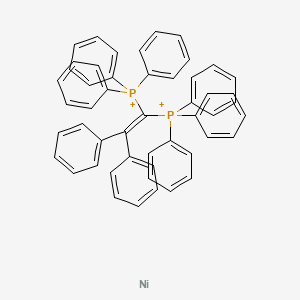

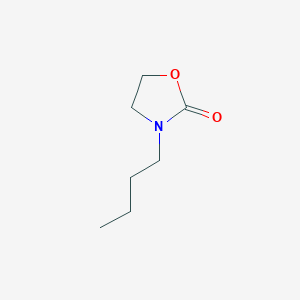
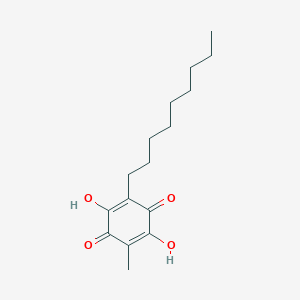
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
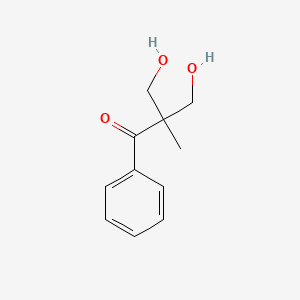
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)


